Cas no 203626-37-3 (5-Chloro-8-methylquinolin-4-ol)

5-Chloro-8-methylquinolin-4-ol 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-8-methylquinolin-4-ol
- 4-Quinolinol,5-chloro-8-methyl-
- 5-Chloro-4-Hydroxy-8-methylquinoline
- 5-chloro-8-methyl-1H-quinolin-4-one
- 5-METHYL-2-PHENYL-1,3-OXAZOLE-4-CARBOXYLICACID
- AB05693
- 949507-37-3
- 4-Quinolinol, 5-chloro-8-methyl-
- MFCD00272438
- CS-0211930
- BS-21884
- A879685
- BB 0263740
- 203626-37-3
- AKOS005142608
- FT-0764469
- 5-Chloro-8-methyl-4-quinolinol
- DTXSID40588872
- 5-Chloro-8-methylquinolin-4(1H)-one
- DB-066166
-
- MDL: MFCD00272438
- インチ: InChI=1S/C10H8ClNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13)
- InChIKey: HUJSYRCRGDUOLO-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=C(C=C1)Cl)C(=O)C=CN2
計算された属性
- せいみつぶんしりょう: 193.02900
- どういたいしつりょう: 193.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- 密度みつど: 1.35
- ふってん: 363.2°Cat760mmHg
- フラッシュポイント: 173.5°C
- 屈折率: 1.673
- PSA: 33.12000
- LogP: 2.90220
5-Chloro-8-methylquinolin-4-ol セキュリティ情報
5-Chloro-8-methylquinolin-4-ol 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Chloro-8-methylquinolin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D519169-1g |
5-Chloro-8-Methylquinolin-4-ol |
203626-37-3 | 97% | 1g |
$275 | 2024-05-24 | |
TRC | C369003-10mg |
5-Chloro-8-methylquinolin-4-ol |
203626-37-3 | 10mg |
$ 50.00 | 2022-04-01 | ||
TRC | C369003-100mg |
5-Chloro-8-methylquinolin-4-ol |
203626-37-3 | 100mg |
$ 80.00 | 2022-04-01 | ||
TRC | C369003-50mg |
5-Chloro-8-methylquinolin-4-ol |
203626-37-3 | 50mg |
$ 65.00 | 2022-04-01 | ||
eNovation Chemicals LLC | D519169-5g |
5-Chloro-8-Methylquinolin-4-ol |
203626-37-3 | 97% | 5g |
$605 | 2024-05-24 | |
abcr | AB213192-1 g |
5-Chloro-8-methyl-4-quinolinol |
203626-37-3 | 1g |
€136.80 | 2022-06-11 | ||
abcr | AB213192-5 g |
5-Chloro-8-methyl-4-quinolinol |
203626-37-3 | 5g |
€326.40 | 2022-06-11 | ||
Chemenu | CM146330-10g |
5-Chloro-8-methylquinolin-4-ol |
203626-37-3 | 95% | 10g |
$304 | 2021-08-05 | |
Alichem | A189007696-25g |
5-Chloro-8-methylquinolin-4-ol |
203626-37-3 | 95% | 25g |
$691.22 | 2023-09-02 | |
A2B Chem LLC | AB04801-5g |
5-Chloro-4-Hydroxy-8-methylquinoline |
203626-37-3 | 95% | 5g |
$209.00 | 2024-04-20 |
5-Chloro-8-methylquinolin-4-ol 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
5-Chloro-8-methylquinolin-4-olに関する追加情報
Introduction to 5-Chloro-8-methylquinolin-4-ol (CAS No. 203626-37-3)
5-Chloro-8-methylquinolin-4-ol, with the CAS number 203626-37-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline family, a class of heterocyclic aromatic organic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
The molecular structure of 5-Chloro-8-methylquinolin-4-ol is characterized by a quinoline ring system substituted with a chlorine atom at the 5-position and a methyl group at the 8-position, along with a hydroxyl group at the 4-position. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound, making it a valuable candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 5-Chloro-8-methylquinolin-4-ol in several therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiproliferative activity against various cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in cell cycle regulation and DNA replication, thereby suppressing tumor growth and metastasis.
In addition to its anticancer properties, 5-Chloro-8-methylquinolin-4-ol has been investigated for its antimicrobial activity. Studies have demonstrated that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics. The antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
The pharmacokinetic properties of 5-Chloro-8-methylquinolin-4-ol have also been studied extensively. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. Its oral bioavailability is high, and it exhibits good tissue penetration, allowing it to reach target sites effectively.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-Chloro-8-methylquinolin-4-ol in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects. These findings are encouraging and suggest that further clinical development is warranted.
The synthesis of 5-Chloro-8-methylquinolin-4-ol involves several steps, including the formation of the quinoline ring system and subsequent functional group modifications. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the condensation of an appropriate aniline derivative with an aldehyde or ketone, followed by cyclization and substitution reactions to introduce the desired functional groups.
In conclusion, 5-Chloro-8-methylquinolin-4-ol (CAS No. 203626-37-3) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As the field of medicinal chemistry advances, compounds like 5-Chloro-8-methylquinolin-4-ol are likely to play increasingly important roles in addressing unmet medical needs.
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